Circumcircumcoronene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

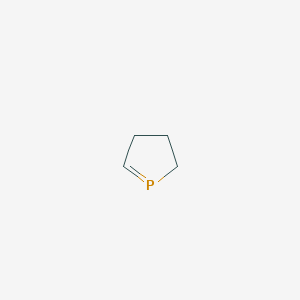

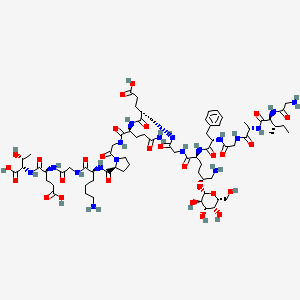

Circumcircumcoronene is an ortho- and peri-fused polycyclic arene.

科学的研究の応用

Synthesis and Structure

Circumcoronene, a hexagonal graphene fragment with six zigzag edges, has been synthesized using Brønsted/Lewis acid-mediated cyclization. This method facilitates the production of circumcoronene derivatives, whose structures have been confirmed through X-ray crystallography. The molecular structure of circumcoronene mostly adheres to Clar's bonding model and displays significant local aromaticity. The absorption and emission spectra of circumcoronene resemble those of the smaller hexagonal coronene due to its six-fold symmetry (Zou et al., 2023).

Chemical Bonding Analysis

A study using the Adaptive Natural Density Partitioning (AdNDP) method revealed unique insights into the chemical bonding of circumcoronene. Unlike coronene and isocoronene, circumcoronene does not possess globally delocalized π-systems. Instead, it features seven local sextets and can be represented by a single Clar structure (Popov & Boldyrev, 2012).

On-surface Synthesis and Electronic Properties

Circumcoronene's on-surface synthesis on Cu(111) leads to its self-organization into an extended superlattice, forming a chiral electronic Kagome-honeycomb lattice. This process involves surface-assisted intramolecular dehydrogenation and methyl radical-radical coupling. The hexagonal zigzag topology and periodic electrostatic landscape of circumcoronene confine two-dimensional electron gas into emergent electronic flat bands with potential for nontrivial electronic properties (Telychko et al., 2020).

Interaction with Transition Metals

Circumcoronene's interaction with transition metals like cobalt has been theoretically studied. Cobalt atoms, dimers, and Co4 clusters exhibit distinct bonding behaviors and orientations when interacting with circumcoronene. This interaction induces a small magnetic moment in circumcoronene and alters the magnetic moment of cobalt, suggesting applications in materials science (Alonso-Lanza, Mañanes, & Ayuela, 2017).

Adsorption Studies

Density Functional Theory (DFT) studies have explored circumcoronene's potential as a material for adsorption applications. The adsorption of various organic molecules and ionic liquids on circumcoronene-shaped graphene indicates a crucial role for dispersion interactions in strengthening these interactions, highlighting circumcoronene's potential in electrochemical applications and as a sensor material (Ruzanov et al., 2017).

特性

製品名 |

Circumcircumcoronene |

|---|---|

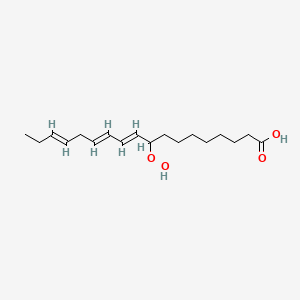

分子式 |

C96H24 |

分子量 |

1177.2 g/mol |

IUPAC名 |

heptatriacontacyclo[20.20.16.1629,32.427,57.334,36.339,41.343,45.247,50.252,55.125,58.04,44.06,46.08,48.011,49.013,51.015,53.018,54.020,56.160,64.165,66.167,68.180,84.059,62.061,89.063,91.069,83.070,71.072,82.073,74.075,81.076,78.077,92.079,90.085,94.086,95.087,96.088,93]hexanonaconta-1(42),2,4,6(46),7,9,11,13(51),14,16,18,20(56),21,23,25,27(63),28,30,32,34(76),35,37,39,41(71),43,45(68),47(67),48,50(66),52(65),53,55(64),57(60),58,61,69,72(82),73,75(81),77(92),78,80(93),83,85(94),86(95),87(96),88,90-octatetracontaene |

InChI |

InChI=1S/C96H24/c1-2-26-14-38-16-28-5-6-30-18-40-20-32-9-11-35-23-42-24-36-12-10-34-22-41-21-33-8-7-31-19-39-17-29-4-3-27-15-37-13-25(1)43-44(26)62-56(38)64-46(28)48(30)66-58(40)68-51(32)53(35)71-60(42)72-54(36)52(34)70-59(41)69-50(33)49(31)67-57(39)65-47(29)45(27)63-55(37)61(43)73-74(62)86-76(64)78(66)88-81(68)83(71)90-84(72)82(70)89-80(69)79(67)87-77(65)75(63)85(73)91-92(86)94(88)96(90)95(89)93(87)91/h1-24H |

InChIキー |

MUFSDFDJYHRYPC-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=CC3=C4C5=C6C7=C8C(=C25)C1=CC9=C8C1=C2C7=C5C7=C6C6=C4C4=C8C(=CC%10=C%11C8=C6C6=C7C7=C8C%12=C%13C%14=C(C%11=C%126)C(=C%10)C=CC%14=CC6=C%13C%10=C8C8=C%11C%12=C%10C(=C6)C=CC%12=CC6=C%11C%10=C%11C8=C7C5=C5C2=C2C7=C1C(=C9)C=CC7=CC1=C2C(=C%115)C2=C%10C(=C6)C=CC2=C1)C=CC4=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B1262476.png)

![sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262485.png)

![3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1262492.png)